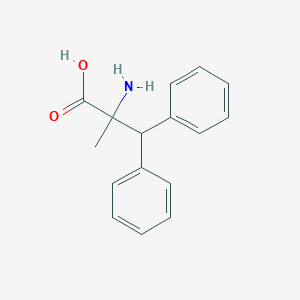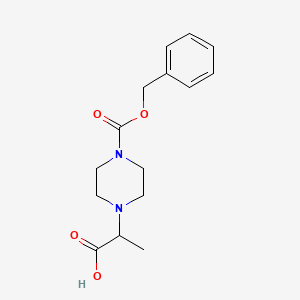
Phenylalanine,a-methyl--phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenylalanine, a-methyl–phenyl-, also known as α-methylphenylalanine, is a derivative of the essential amino acid phenylalanine. This compound is characterized by the presence of a methyl group attached to the alpha carbon of the phenylalanine molecule. It is an important compound in various biochemical and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of α-methylphenylalanine can be achieved through several methods. One common approach involves the asymmetric hydrogenation of substituted phenylalanine derivatives . Another method includes the condensation of benzyl chloride with acetaminomalonic acid ester, followed by saponification and decarboxylation . Additionally, the condensation of benzaldehyde and hydantoin, followed by hydrogenation and hydrolysis, is also used .
Industrial Production Methods
Industrial production of α-methylphenylalanine often involves large-scale synthesis using asymmetric hydrogenation techniques. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for various applications .
化学反応の分析
Types of Reactions
α-Methylphenylalanine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the amino group to a corresponding oxime or nitroso compound.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde.
Substitution: Substitution reactions often involve the replacement of the amino group with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions vary, but they generally require controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of α-methylphenylalanine can yield oximes or nitroso compounds, while reduction can produce alcohols or aldehydes.
科学的研究の応用
α-Methylphenylalanine has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of various complex molecules.
Biology: The compound is studied for its role in protein synthesis and metabolic pathways.
作用機序
The mechanism of action of α-methylphenylalanine involves its conversion to other biologically active compounds. It acts as a precursor to tyrosine, which is then converted to neurotransmitters such as dopamine, norepinephrine, and epinephrine . These neurotransmitters play crucial roles in regulating mood, alertness, and cognitive functions. The compound also stimulates the production of melanin, which is important for skin pigmentation .
類似化合物との比較
Similar Compounds
Similar compounds to α-methylphenylalanine include:
Phenylalanine: The parent compound, which lacks the methyl group on the alpha carbon.
Tyrosine: A derivative of phenylalanine with a hydroxyl group on the benzene ring.
D-Phenylalanine: The D-isomer of phenylalanine, which has different biological activities compared to the L-isomer.
Uniqueness
The uniqueness of α-methylphenylalanine lies in its structural modification, which imparts distinct chemical and biological properties. The presence of the methyl group enhances its stability and alters its reactivity, making it a valuable compound in various applications.
特性
IUPAC Name |
2-amino-2-methyl-3,3-diphenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-16(17,15(18)19)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,17H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPQQADBNNQZME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)C2=CC=CC=C2)(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-[3-Methyl-4-(propan-2-yl)phenoxy]pentanoic acid](/img/structure/B13505926.png)

![3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine](/img/structure/B13505946.png)




![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-aminetrihydrochloride](/img/structure/B13505975.png)
